molecular formula C12H22NO10S3- B1236532 1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose

1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose

Cat. No. B1236532
M. Wt: 436.5 g/mol
InChI Key: GMMLNKINDDUDCF-BYNGITTOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoraphanin(1-) is a glucosinolate that is the conjugate base of glucoraphanin. It derives from a butylglucosinolate. It is a conjugate base of a glucoraphanin.

Scientific Research Applications

Enzyme Inhibition Studies

1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose derivatives have potential applications in studies of enzyme inhibition. Compounds in this category have shown promise in inhibiting glycosidases, which are enzymes that break down carbohydrates. For example, a thio analogue of n-propyl kojibioside has been synthesized specifically to evaluate its potential as a glucosidase inhibitor (Andrews & Pinto, 1995).

Synthesis of Novel Compounds

These derivatives are useful in the synthesis of a wide range of novel compounds. They have been involved in the creation of glycomimetics with anomeric sulfonates, sulfenamides, and sulfonamides, which possess unusual anomeric functionality (Knapp, Darout, & Amorelli, 2006). These compounds could be resistant or even inhibitory to normal enzymatic carbohydrate processing, making them valuable for various biochemical studies.

Polymer Synthesis

These compounds have been used in the polymer synthesis field. For instance, 1,2-O-Sulfinyl glucopyranose, a derivative, was used as a monomer for the synthesis of polysaccharide derivatives, leading to the formation of specific types of glucopyranan through cationic polymerization (Shetty, Koyama, & Nakano, 2016).

Molecular Modeling and Inhibitor Studies

These derivatives are also important in molecular modeling and the study of enzyme inhibitors. For example, 5-thio-D-glucopyranosylarylamines were synthesized and evaluated as inhibitors in the hydrolysis of maltose by glucoamylase, providing insights into ligand-enzyme interactions (Randell et al., 1999).

Cellular Transport Processes

Furthermore, these compounds are utilized in understanding cellular transport processes. One study indicated that 5-Thio-D-glucopyranose affects active and facilitated-diffusion transport processes, providing a useful tool in examining D-glucose biochemistry (Whistler & Lake, 1972).

properties

Product Name

1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose

Molecular Formula

C12H22NO10S3-

Molecular Weight

436.5 g/mol

IUPAC Name

[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate

InChI

InChI=1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/p-1/b13-8-/t7-,9-,10+,11-,12+,25?/m1/s1

InChI Key

GMMLNKINDDUDCF-BYNGITTOSA-M

Isomeric SMILES

CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 6
1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose

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